N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide featuring a 1,3-dimethyl-substituted pyrazole core linked via a carboxamide bridge to a [5-(furan-2-yl)pyridin-3-yl]methyl group. The furan ring introduces electron-rich aromaticity, while the pyridine and pyrazole moieties contribute to solubility and binding specificity .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-14(20(2)19-11)16(21)18-9-12-7-13(10-17-8-12)15-4-3-5-22-15/h3-8,10H,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIETXNPPYRFVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the initial formation of the furan and pyridine rings, followed by their coupling with the pyrazole ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, the radical bromination of a methyl group followed by condensation and cyclization can be used to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyrazole Carboxamides with Aryl Substituents ()
Compounds 3a–3p in are 5-chloro-N-(aryl-substituted pyrazol-5-yl)pyrazole-4-carboxamides. Key differences from the target compound include:
- Substituent Effects : The target compound lacks electron-withdrawing groups (e.g., Cl in 3a–3e) but includes a furan-pyridine group. This reduces electrophilicity and may enhance metabolic stability compared to chloro-substituted analogs .
- Physical Properties :
| Compound | Substituents | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|---|
| 3a | Phenyl | 133–135 | 68 | 403.1 |
| 3d | 4-Fluorophenyl | 181–183 | 71 | 421.0 |
| Target | Furan-pyridine | Not reported | — | ~350–400* |
*Estimated based on structural analogs.
The higher melting points of chloro- and fluorophenyl derivatives (3a, 3d) suggest stronger intermolecular forces compared to the target compound’s furan-pyridine group, which may exhibit lower crystallinity due to steric hindrance .
Furan-Containing Pyrazole Derivatives ()
- Compound 9p (): Features a furan-2-yl group and tetrazole hybrid.
- EP 3 807 266 B1 (Example 206) : Contains a trifluoromethyl group on the pyrazole ring, enhancing lipophilicity (logP ~3.5) versus the target’s 1,3-dimethyl groups (logP ~2.8 estimated). This difference impacts membrane permeability and pharmacokinetics .
- 515175-48-1 (): A chloro-nitro-pyrazole linked to furan and pyridine. The nitro group increases reactivity (e.g., susceptibility to reduction) compared to the target’s dimethyl substituents, which are metabolically more stable .
Pyridylmethyl-Substituted Pyrazole Carboxamides ()
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide () shares the pyridylmethyl-carboxamide linkage but replaces the furan-pyridine group with a 4-methoxyphenyl substituent.
- Electronic Effects : The methoxy group is electron-donating (+M effect), increasing electron density on the pyrazole ring versus the furan-pyridine’s mixed electronic profile. This may enhance solubility in polar solvents (e.g., aqueous buffers) .
- Molecular Weight : The target compound (estimated MW ~350–400) is lighter than ’s analog (MW 322.4), primarily due to the absence of the methoxyphenyl group.
Thiadiazole and Thiazole Analogs ()
- Thiadiazole carboxamides (): Compounds like 18j–18o feature a thiadiazole core instead of pyrazole. Thiadiazoles are more rigid and exhibit higher metabolic resistance but reduced hydrogen-bonding capacity compared to pyrazoles .
- N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (): Combines furan with thiazole and pyridazine.
Biological Activity
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with furan and pyridine moieties, which are known to enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridine structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in various studies.
Pharmacological Activities
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Potential :
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It is suggested that the compound can modulate various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Inflammatory Response : A study conducted by Selvam et al. demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin .
- Antimicrobial Screening : A series of pyrazole compounds were screened against multiple microbial strains, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving cyclocondensation, functional group interconversion, and coupling reactions. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of acetoacetate derivatives with hydrazines, followed by alkylation or amidation steps . Yield optimization requires temperature control (e.g., −45°C for sensitive intermediates) and catalysts like K₂CO₃ in DMF for nucleophilic substitutions .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and use column chromatography for purification .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions and stereochemistry. For example, pyrazole ring protons typically appear as singlets (δ 6.5–7.5 ppm), while methyl groups resonate near δ 2.0–2.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (LC-MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For pyrazole-carboxamides, prioritize docking into ATP-binding pockets or allosteric sites .
- PASS Program : Predict antibacterial, anticancer, or anti-inflammatory activity based on structural analogs .
- Data Contradictions : Address discrepancies between computational predictions and experimental bioassays by refining force fields or validating with mutagenesis studies .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodology : Apply density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for cyclocondensation steps to identify rate-limiting stages .
- Experimental Validation : Use high-throughput screening to test predicted optimal conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and tissue distribution .
- Metabolite Identification : Use LC-MS/MS to detect active or toxic metabolites that may explain in vivo efficacy discrepancies .
- Case Study : Pyrazole derivatives with poor aqueous solubility may show false-negative in vitro results; formulate with cyclodextrins or nanoparticles for improved delivery .
Methodological Challenges and Innovations
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Approach :
- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer electrophilic substitutions .
- Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating, as seen in analogous triazole derivatives .
Q. What advanced techniques validate non-linear optical (NLO) properties of this compound for material science applications?
- Methodology :
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency .
- DFT Calculations : Correlate dipole moment and polarizability with experimental NLO data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
